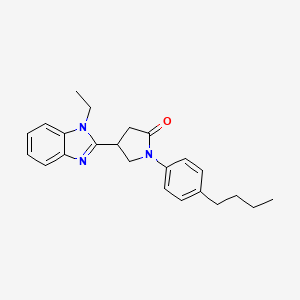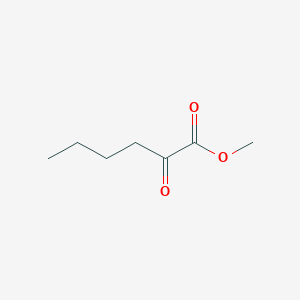
1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the class of pyrrolidin-2-one derivatives and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The synthesis of compounds structurally related to 1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one often involves intricate chemical reactions. For example, the synthesis of benzimidazole derivatives, which share a part of the core structure, can be achieved through various methods, including the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. These synthetic routes offer pathways to a broad array of benzimidazole-based compounds with potential for diverse applications (Alcalde, Dinarés, Pérez-García, & Roca, 1992).
Photophysical Properties
Research into the photophysical properties of related compounds, such as the study of hemicyanine dyes like 1-ethyl-2-(4-(p-dimethylaminophenyl)-1,3-butadienyl)pyridinium perchlorate (LDS-698), highlights the importance of understanding how these molecules interact with light. Such studies can lead to applications in sensors, organic light-emitting diodes (OLEDs), and fluorescent markers. The investigation into LDS-698, for example, explores its behavior in various solvents, providing insights into the solvation effects on photoisomerization and twisted intramolecular charge transfer (TICT) processes (Seth et al., 2009).
Catalytic Activity
Compounds with benzimidazole motifs have been explored for their catalytic activity in carbon-carbon bond-forming reactions. For instance, benzimidazolium salts and their palladium N-heterocyclic carbene (NHC) complexes demonstrate efficacy in Suzuki–Miyaura cross-coupling and arylation reactions. These findings suggest potential applications in the synthesis of biaryl compounds and pharmaceuticals, where the efficiency of these catalysts can significantly impact the production process and the environmental footprint (Akkoç, Gök, Ilhan, & Kayser, 2016).
Antibacterial Activity
The search for new antibacterial agents is a critical area of pharmaceutical research. Compounds derived from or structurally related to 1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one have been investigated for their antibacterial properties. For example, the synthesis of azoles and their evaluation for high antibacterial activity represent an ongoing effort to combat resistant bacterial strains. Such research not only contributes to the development of new drugs but also enhances our understanding of the mechanisms of action at the molecular level (Peleckis et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-butylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-3-5-8-17-11-13-19(14-12-17)26-16-18(15-22(26)27)23-24-20-9-6-7-10-21(20)25(23)4-2/h6-7,9-14,18H,3-5,8,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJARCTMXXHIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2399927.png)



![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide](/img/structure/B2399939.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2399940.png)


![3-(3-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2399943.png)



![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)